2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole
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Overview
Description
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a benzothiazole core
Mechanism of Action
Benzo[d][1,3]dioxol-5-yl
This is a common motif in many bioactive molecules. It’s found in compounds like sesamolin , which has been studied for its antioxidant properties.
4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)
Benzo[d]thiazol-2-yl compounds have been studied for their anticancer activity . The trifluoromethyl group often enhances the lipophilicity and metabolic stability of pharmaceuticals.
Remember, drug discovery is a complex process that involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy. Once a compound is identified as therapeutically valuable, it undergoes more testing in the form of clinical trials before receiving approval for mass production and sale .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzodioxole derivative, which is then reacted with piperazine to form the intermediate. This intermediate is subsequently reacted with a benzothiazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated benzothiazole derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
1-benzo[1,3]dioxol-5-yl-indoles: Evaluated for their antiproliferative activity against cancer cells.
Benzothiazole derivatives: Studied for their anti-tubercular and antimicrobial properties.
Uniqueness
2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a benzothiazole core This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c21-20(22,23)13-2-1-3-16-17(13)24-19(30-16)26-8-6-25(7-9-26)18(27)12-4-5-14-15(10-12)29-11-28-14/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDHYEFCXYIPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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